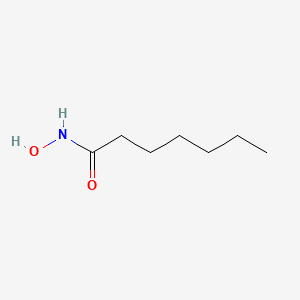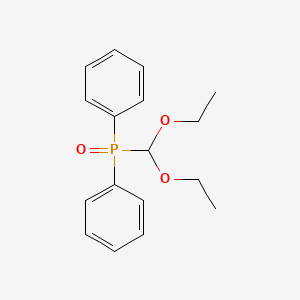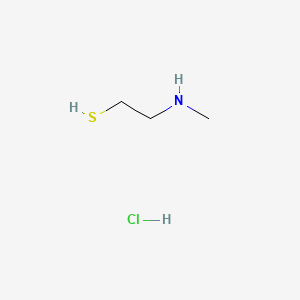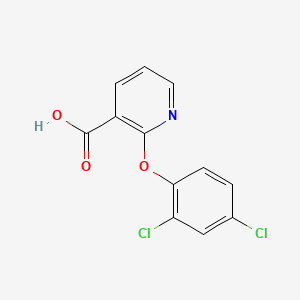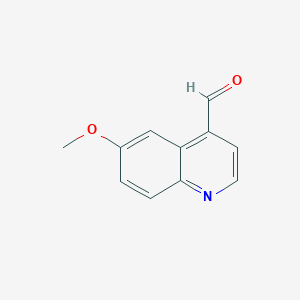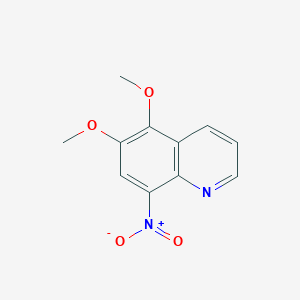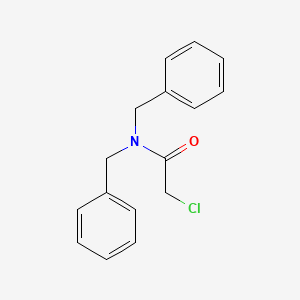
4'-Thiomethyl-2-thiomorpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-Thiomethyl-2-thiomorpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898781-68-5 and a linear formula of C19H21NOS2 .
Molecular Structure Analysis
The molecular structure of “4’-Thiomethyl-2-thiomorpholinomethyl benzophenone” is represented by the formula C19H21NOS2 . The molecular weight of the compound is 343.5 g/mol.Chemical Reactions Analysis
The specific chemical reactions involving “4’-Thiomethyl-2-thiomorpholinomethyl benzophenone” are not provided in the search results. More detailed information may be found in specific scientific literature or databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Thiomethyl-2-thiomorpholinomethyl benzophenone” are not explicitly mentioned in the search results. For detailed information, one would typically refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A study by Al‐Ghorbani et al. (2017) synthesized a series of compounds including benzophenone analogues and evaluated their antiproliferative activity against various types of neoplastic cells. The results indicated that specific structural modifications of benzophenone, such as the inclusion of a methyl group and bromo or methyl at specific positions, were significant for enhancing anti-mitogenic activity against cancer progression. The study highlights the potential of benzophenone derivatives in cancer treatment research (Al‐Ghorbani et al., 2017).
Photochemical Properties and Applications
A comprehensive review by Dormán et al. (2016) explored the unique photochemical properties of benzophenone photophores and their applications in biological and material sciences. This includes their use in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The review showcases the versatile applications of benzophenone derivatives in various scientific fields due to their stability and photoreactive properties (Dormán et al., 2016).
Environmental Applications
Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins using benzophenone derivatives for the removal of benzophenone-4 from water. The study demonstrates the environmental applications of benzophenone derivatives, particularly in water treatment and pollution control (Zhou et al., 2018).
Photoreactive Polymers for Biomaterials
Lin et al. (2015) synthesized photoreactive polymers containing benzophenone groups for surface modification of biomaterials. The study highlights the potential of benzophenone-containing polymers in creating hydrophilic surfaces, inhibiting protein adsorption and cell adhesion, and enhancing the durability of biomaterials. This application is particularly relevant in the field of biomedical engineering (Lin et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(4-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTMPSXFNJDSPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643813 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-68-5 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

